molecular formula C7H17NO4 B14506956 acetic acid;N,N-dimethylmethanamine CAS No. 62825-22-3

acetic acid;N,N-dimethylmethanamine

Cat. No.: B14506956
CAS No.: 62825-22-3
M. Wt: 179.21 g/mol
InChI Key: GLBHDKDPQIDYJT-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, catalyst, and precursor in organic synthesis. Its acidic nature (pKa ≈ 4.76) and ability to participate in hydrogen bonding make it essential in reactions like esterifications and condensations .

N,N-Dimethylmethanamine (trimethylamine, N(CH₃)₃) is a tertiary amine with strong basicity (pKa ≈ 9.8) and high solubility in polar solvents. It serves as a methylating agent, catalyst, and intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No.

62825-22-3

Molecular Formula

C7H17NO4

Molecular Weight

179.21 g/mol

IUPAC Name

acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C3H9N.2C2H4O2/c1-4(2)3;2*1-2(3)4/h1-3H3;2*1H3,(H,3,4)

InChI Key

GLBHDKDPQIDYJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylacetamide can be synthesized through several methods:

    Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine.

    Acetic Acid Method: In this method, dimethylamine gas is introduced into acetic acid for acylation.

    Methyl Acetate Method: This involves the reaction of dimethylamine with methyl acetate.

Industrial Production Methods

Industrial production of N,N-dimethylacetamide primarily uses the acetic anhydride and acetic acid methods due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylacetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-dimethylacetamide involves its ability to act as both an electrophile and a nucleophile due to its chemical structure. The partially positive carbon acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile . This dual functionality allows it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Key Physical and Chemical Properties

Compound Structure pKa Boiling Point (°C) Solubility (Water) Key Applications
Acetic Acid CH₃COOH 4.76 118 Miscible Solvent, food preservative
Formic Acid HCOOH 3.75 100.8 Miscible Textile dyeing, preservative
Propionic Acid CH₃CH₂COOH 4.88 141 Miscible Food additive, herbicides
  • Reactivity : Acetic acid’s weaker acidity compared to formic acid (pKa 3.75) makes it less reactive in deprotonation reactions but more stable in esterifications .
  • Applications : Propionic acid’s higher boiling point suits it for high-temperature processes, while acetic acid’s miscibility drives its use in liquid-phase syntheses .

N,N-Dimethylmethanamine vs. Other Amines

Key Physical and Chemical Properties

Compound Structure pKa Boiling Point (°C) Solubility (Water) Key Applications
N,N-Dimethylmethanamine N(CH₃)₃ 9.8 3.5 Highly soluble Pharmaceuticals, catalysis
Dimethylamine NH(CH₃)₂ 10.73 7 Highly soluble Pesticides, rubber vulcanization
Diethylamine NH(C₂H₅)₂ 10.98 56 Moderate Corrosion inhibitors, dyes
  • Basicity : Trimethylamine’s lower basicity compared to dimethylamine (pKa 10.73) reduces its nucleophilicity but enhances its stability in acidic conditions .
  • organic reactions .

N,N-Dimethylmethanamine in Drug Development

  • Pharmaceutical Intermediates : Trimethylamine derivatives like 1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine are key intermediates in antiviral and anticancer agents .
  • Fluorescence Sensors : Computational studies on (anthracen-9-yl)-N,N-dimethylmethanamine reveal its utility in sensor design, with HOMO-LUMO gaps (ΔE ≈ 5.1 eV) enabling selective binding to metal ions .

Comparative Reactivity in Multicomponent Reactions

  • Acetic Acid: Promotes cyclization in quinazolinone synthesis via acid-catalyzed imine formation .
  • Trimethylamine : Enhances nucleophilic substitution in benzothiazolopyrimidine synthesis by deprotonating substrates .

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